molecular formula C15H18F2N4O2 B2538206 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide CAS No. 2034518-62-0

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2538206
CAS RN: 2034518-62-0
M. Wt: 324.332
InChI Key: LTGABPGVFCJTPN-UHFFFAOYSA-N
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Description

The compound "N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide" is a structurally complex molecule that may have potential applications in various fields such as medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, biological evaluation, and chemical properties, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with varying yields. For instance, the synthesis of a PET agent for imaging B-Raf(V600E) in cancers involved a 9-step process starting from 2,6-difluorobenzoic acid, resulting in a 1% overall chemical yield . Similarly, the synthesis of N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides as cannabinoid receptor ligands was achieved, demonstrating the versatility of pyrrole derivatives in medicinal chemistry . Additionally, the synthesis of 5-amino-1H-pyrrole-3-carboxamide derivatives via a formal [3 + 2] cycloaddition catalyzed by AgNTf2 highlights a method that could potentially be adapted for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the target compound plays a crucial role in their biological activity. For example, the presence of a tert-butyl group in pyrrole derivatives was found to significantly improve hCB1 receptor affinity . Docking experiments and molecular dynamics simulations have been used to explain the potent hCB1 binding affinity of certain pyrrole-3-carboxamide derivatives, suggesting that the molecular interactions at the receptor site are critical for activity .

Chemical Reactions Analysis

The chemical reactions involving pyrrole derivatives can be complex and highly specific. The synthesis of the PET agent mentioned earlier involved a desmethylation step followed by radiolabeling, which required careful optimization to achieve the desired product . The cycloaddition reaction used to synthesize 5-amino-1H-pyrrole-3-carboxamide derivatives also illustrates the intricate nature of chemical reactions that could be relevant to the synthesis of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. For instance, the prodrug for an antiarthritic agent was designed to be absorbed intact after oral administration, which is a critical consideration for drug development . The pharmacokinetic properties, such as absorption, metabolism, and plasma concentration, are essential for the efficacy of such compounds.

Scientific Research Applications

Synthesis and Biological Activity Prediction

One study focused on the synthesis of novel bicyclic systems incorporating the 1,2,4-oxadiazole ring, predicting their biological activity using a PASS prediction. This approach suggests potential applications in drug discovery, highlighting the utility of such compounds in developing new therapeutics (Kharchenko, Detistov, & Orlov, 2008).

DNA Recognition and Gene Expression Regulation

Another area of research involves the use of N-methyl pyrrole-containing polyamides to target specific DNA sequences in the minor groove, controlling gene expression. These findings indicate the potential for designing molecules that can selectively interact with DNA to modulate biological processes, with implications for treating diseases such as cancer (Chavda et al., 2010).

Metabolism and Oxidation Reduction Strategies

Research has also been conducted on the modification of heterocyclic compounds to reduce metabolism mediated by aldehyde oxidase, a critical consideration in drug development for enhancing stability and efficacy (Linton et al., 2011).

Synthetic Cannabinoids Analysis

Investigations into synthetic cannabinoids, including the identification and analytical characterization of novel compounds, shed light on the challenges of accurately labeling and analyzing 'research chemicals'. This research has implications for forensic science and the regulatory oversight of new psychoactive substances (McLaughlin et al., 2016).

Antimycobacterial and Antifungal Activities

Studies on substituted pyridine- and pyrazinecarboxylic acids, as well as N-(substituted pyridinyl) derivatives, have explored their antimycobacterial and antifungal activities. These findings suggest the potential of such compounds in developing treatments for infectious diseases caused by fungi and Mycobacterium tuberculosis (Gezginci, Martin, & Franzblau, 1998; Wu et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not known as it seems to be a novel or less-studied substance .

properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N4O2/c1-21-8-2-3-11(21)14(22)18-9-12-19-13(20-23-12)10-4-6-15(16,17)7-5-10/h2-3,8,10H,4-7,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGABPGVFCJTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide

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